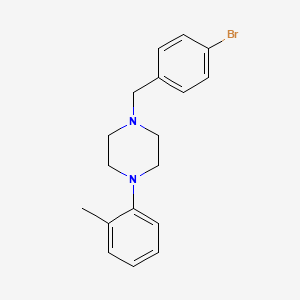
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde, also known as NMP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. NMP is a derivative of pyrrole, a heterocyclic organic compound that is widely used in the production of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and van der Waals forces. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been shown to exhibit neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for laboratory experiments. However, one limitation of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is its relatively low solubility in water, which may limit its use in certain biological assays.
Direcciones Futuras
There are numerous potential future directions for research on 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde, including the development of new synthetic methods for the production of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde derivatives with enhanced properties. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde may also be investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde may be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Métodos De Síntesis
The synthesis of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 1-naphthylmethylamine with 2-acetylpyrrole in the presence of a catalyst such as boron trifluoride etherate. The resulting product is a yellowish-brown powder that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been investigated as a potential building block for the synthesis of novel materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-15-8-4-10-17(15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULQAPYIIWPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
![N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)


![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)